N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that features a bithiophene core, a hydroxyethyl group, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene core can be synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids in the presence of a palladium catalyst .
Once the bithiophene core is prepared, it can be functionalized with a hydroxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:
Organic Electronics: The bithiophene core makes it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s sulfonamide moiety is of interest for developing new pharmaceuticals with potential antibacterial or antifungal properties.
Materials Science: The unique combination of functional groups allows for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with a bithiophene core, used in organic electronics.
N-(thiophen-2-yl)nicotinamide: A related compound with a thiophene and nicotinamide moiety, known for its fungicidal activity.
5-ammoniumethylsulfanyl-2,2’-bithiophene: A derivative used in organic-inorganic materials.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is unique due to its combination of a bithiophene core, hydroxyethyl group, and cyclopropanesulfonamide moiety. This combination provides a versatile platform for various applications, from organic electronics to medicinal chemistry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-10(8-14-20(16,17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,14-15H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBFAPROHIMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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